molecular formula C10H21NO2 B3161110 3-[(2-Ethoxyethoxy)methyl]piperidine CAS No. 868067-33-8

3-[(2-Ethoxyethoxy)methyl]piperidine

Cat. No.: B3161110
CAS No.: 868067-33-8
M. Wt: 187.28 g/mol
InChI Key: NZMIRISQCTXKFG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Ethoxyethoxy)methyl]piperidine typically involves the reaction of piperidine with 2-ethoxyethanol in the presence of a suitable catalyst. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-ethoxyethanol is replaced by the piperidine ring. The reaction conditions often include:

    Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.

    Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid are commonly used to facilitate the reaction.

    Solvent: The reaction is often conducted in an organic solvent like toluene or dichloromethane to enhance the solubility of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of automated systems ensures consistent product quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Ethoxyethoxy)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxyethoxy group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether at low temperatures.

    Substitution: Halides, amines; reactions often require the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2-Ethoxyethoxy)methyl]piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and receptor binding due to its structural similarity to naturally occurring compounds.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-Ethoxyethoxy)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

    3-[(2-Methoxyethoxy)methyl]piperidine: Similar in structure but contains a methoxy group instead of an ethoxy group.

    3-[(2-Propoxyethoxy)methyl]piperidine: Contains a propoxy group, leading to different chemical and physical properties.

Uniqueness

3-[(2-Ethoxyethoxy)methyl]piperidine is unique due to its specific ethoxyethoxy substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in research for developing new chemical entities and understanding structure-activity relationships.

Properties

IUPAC Name

3-(2-ethoxyethoxymethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-2-12-6-7-13-9-10-4-3-5-11-8-10/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMIRISQCTXKFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCC1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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